Specific Scientific Field: This application falls under the field of Agricultural Chemistry, specifically in the production of pesticides .
Summary of the Application: 2,3-Dichloro-6-nitroaniline is an intermediate in the production of the pesticide aclonifen . Aclonifen is a selective herbicide used for pre- and post-emergence control of broadleaf weeds in various crops.
Methods of Application or Experimental Procedures: The preparation of 2,3-Dichloro-6-nitroaniline involves taking 2,3,4-trichloronitrobenzene as a raw material and reacting it with ammonia water in a high-pressure kettle . A sulfur-containing compound is added as a catalyst .
Results or Outcomes: The preparation method of 2,3-Dichloro-6-nitroaniline has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness, and low production cost . A small amount of sulfur-containing catalyst is added, so that a good catalytic effect can be achieved, a high yield of more than 99% and selectivity of more than 99% can be finally obtained . The reaction time is greatly shortened, and the production energy consumption is reduced .
2,3-Dichloro-6-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It features two chlorine atoms and a nitro group attached to an aniline structure. This compound is primarily used in various chemical synthesis processes and has garnered attention for its potential applications in pharmaceuticals and agrochemicals.
The specific mechanism of action for 2,3-Dichloro-6-nitroaniline's antibacterial or anti-HIV effects remains to be fully elucidated in scientific research.
2,3-Dichloro-6-nitroaniline is considered a hazardous material due to the following properties:
The chemical behavior of 2,3-dichloro-6-nitroaniline can be characterized by several reactions:
2,3-Dichloro-6-nitroaniline has been studied for its biological activity, particularly in the context of:
The synthesis of 2,3-dichloro-6-nitroaniline is typically achieved through the following methods:
These methods yield high purity (over 99%) and yield (up to 99.5%) products, making them suitable for industrial applications .
2,3-Dichloro-6-nitroaniline finds applications in several fields:
Research on interaction studies involving 2,3-dichloro-6-nitroaniline has indicated:
Several compounds share structural similarities with 2,3-dichloro-6-nitroaniline. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dichloroaniline | Two chlorine atoms on different positions | Less potent biological activity compared to 2,3-dichloro-6-nitroaniline |
3-Nitroaniline | One nitro group | Lacks halogen substituents that enhance reactivity |
4-Chloro-2-nitroaniline | One chlorine atom and one nitro group | Different positional isomer affecting reactivity |
2-Chloro-4-nitroaniline | One chlorine atom and one nitro group | Similarity in functional groups but different reactivity patterns |
The presence of both chlorine and nitro groups at specific positions on the benzene ring gives 2,3-dichloro-6-nitroaniline unique chemical properties that differentiate it from other similar compounds.
Environmental Hazard